(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1103738-26-6
VCID: VC4312530
InChI: InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl
Molecular Formula: C15H12ClIO2
Molecular Weight: 386.61

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

CAS No.: 1103738-26-6

Cat. No.: VC4312530

Molecular Formula: C15H12ClIO2

Molecular Weight: 386.61

* For research use only. Not for human or veterinary use.

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone - 1103738-26-6

Specification

CAS No. 1103738-26-6
Molecular Formula C15H12ClIO2
Molecular Weight 386.61
IUPAC Name (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone
Standard InChI InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
Standard InChI Key BGRJXWMKCUZBIG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl

Introduction

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound belonging to the class of ketones. It is characterized by its unique structure, which includes a chloro and an iodo substituent on one phenyl ring and an ethoxy group on another phenyl ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of halogen atoms, which enhance its reactivity .

Synthesis and Reactivity

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be synthesized through various methods, including reactions involving sodium ethoxide . The compound's reactivity is attributed to the electrophilic nature of the carbonyl group and the halogen substituents, making it versatile in synthetic organic chemistry.

Applications and Research

This compound is used as a pharmaceutical intermediate in pharmaceutical synthesis and scientific research. It is also an impurity of dapagliflozin, a medication for chronic kidney disease, heart failure, and type 2 diabetes . Preliminary studies suggest potential biological activity, particularly in antimicrobial and anticancer research, due to the halogen substituents enhancing biological interactions.

Biological Activity and Potential Therapeutic Applications

The biological activity of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is being explored for its potential therapeutic applications. Techniques such as molecular docking and spectroscopic methods are used to assess its binding affinity with biological targets. Understanding these interactions is crucial for predicting its biological activity and potential therapeutic applications.

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